rac-(1R,2R)-2-fluorocyclohexan-1-ol
Description
rac-(1R,2R)-2-Fluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative featuring a hydroxyl group at position 1 and a fluorine atom at position 2 of the cyclohexane ring. Its molecular formula is C₆H₁₁FO, with a molecular weight of 118.15 g/mol (calculated based on substituents).
Properties
CAS No. |
14365-32-3 |
|---|---|
Molecular Formula |
C6H11FO |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-fluorocyclohexan-1-ol typically involves the fluorination of cyclohexanol derivatives. One common method is the reaction of cyclohexene oxide with hydrogen fluoride in the presence of a catalyst to yield the desired fluorohydrin. The reaction conditions often include low temperatures and controlled addition of reagents to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom, yielding cyclohexanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-fluorocyclohexanone.
Reduction: Formation of cyclohexanol.
Substitution: Formation of 2-aminocyclohexanol or 2-iodocyclohexanol.
Scientific Research Applications
rac-(1R,2R)-2-fluorocyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving fluorinated compounds.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-fluorocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Acidity: The fluorine atom in this compound increases the acidity of the hydroxyl group compared to non-fluorinated cyclohexanols due to electron-withdrawing effects. This contrasts with the butyl-substituted analog (), where the alkyl group donates electron density, reducing acidity .
- Lipophilicity : The logP of this compound is lower than that of rac-(1R,2R)-2-butylcyclohexan-1-ol (logP ~2.5 vs. ~3.8), reflecting the fluorine’s polarity versus the butyl group’s hydrophobicity .
- Solubility: The hydrochloride salts of amino-substituted analogs (e.g., ) exhibit higher water solubility than hydroxylated derivatives due to ionic character .
Biological Activity
rac-(1R,2R)-2-fluorocyclohexan-1-ol is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorine atom and a hydroxyl group on the cyclohexane ring confers unique properties that influence its interaction with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
Molecular Formula: CHFO
CAS Number: 14365-32-3
Structure:
The compound features a cyclohexane ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 1-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and stability, which may improve binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, further influencing its activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Anticancer Properties: Preliminary studies suggest that this compound may have anticancer effects by inhibiting tumor growth. In vivo studies demonstrated a reduction in tumor volume in models treated with this compound .
Case Studies
-
Inhibition of CDK Activity:
A study explored the effects of this compound on CDK2 and CDK4 activities. The results showed significant inhibition of these kinases, indicating potential therapeutic applications in cancer treatment . -
Antitumor Efficacy:
In an experimental model of glioblastoma, this compound was administered to evaluate its impact on tumor growth. The findings revealed a substantial decrease in tumor size compared to controls, suggesting its efficacy as an anticancer agent .
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry: As a chiral building block in drug design, it offers potential for developing fluorinated pharmaceuticals with enhanced bioavailability.
- Biological Pathway Studies: Its unique structure allows researchers to use it as a probe to study pathways involving fluorinated compounds.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Description | Key Biological Activity |
|---|---|---|
| This compound | Cyclohexane with F and OH groups | Enzyme inhibition, anticancer properties |
| rac-(1R,2R)-2-azidocyclohexan-1-ol | Cyclohexane with azido group | Potentially different enzyme interactions |
| rac-(1R,2R)-cyclohexanol | Cyclohexane with OH only | Less lipophilic; reduced binding affinity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
